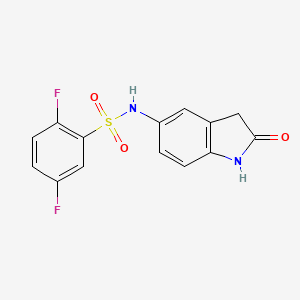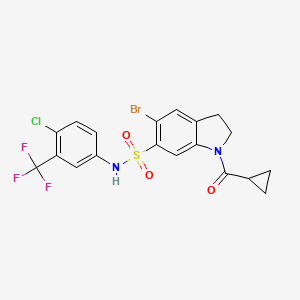![molecular formula C18H25BrN2O3S B2924082 2-bromo-5-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide CAS No. 2380095-46-3](/img/structure/B2924082.png)
2-bromo-5-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-5-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with bromine, methoxy, and a morpholinyl-thianyl-methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide typically involves multiple steps:
Bromination: The starting material, 5-methoxybenzoic acid, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide to yield 2-bromo-5-methoxybenzoic acid.
Amidation: The brominated product is then converted to the corresponding benzamide by reacting with thionyl chloride to form the acid chloride, followed by reaction with the appropriate amine.
Substitution: The final step involves the substitution of the morpholinyl-thianyl-methyl group onto the benzamide core. This is typically achieved through a nucleophilic substitution reaction using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: 2-bromo-5-methoxybenzoic acid.
Reduction: 5-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-bromo-5-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it suitable for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interaction of small molecules with biological macromolecules.
Wirkmechanismus
The mechanism of action of 2-bromo-5-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the morpholinyl-thianyl-methyl group can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-5-methoxybenzoic acid: Lacks the morpholinyl-thianyl-methyl group, making it less complex and potentially less specific in its interactions.
2-bromo-5-methoxy-N,N-dimethylbenzylamine: Contains a dimethylamine group instead of the morpholinyl-thianyl-methyl group, which may alter its binding properties and reactivity.
Uniqueness
2-bromo-5-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholinyl-thianyl-methyl group distinguishes it from simpler analogs and enhances its potential for targeted applications in various fields.
Eigenschaften
IUPAC Name |
2-bromo-5-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O3S/c1-23-14-2-3-16(19)15(12-14)17(22)20-13-18(4-10-25-11-5-18)21-6-8-24-9-7-21/h2-3,12H,4-11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPQQLGDNAOVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2924001.png)



![3-Nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2924008.png)


![N-[3-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2924012.png)


![7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride](/img/structure/B2924018.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2924020.png)

